AChE Inhibition IC50 of Donepezil N-oxide vs. Parent Donepezil and Other Metabolites in Rat Brain Homogenate
In a head-to-head comparison using rat brain homogenate, donepezil N-oxide exhibits an AChE IC50 of 1.61 µM, which is 22.4-fold higher (i.e., 22.4-fold weaker inhibitory potency) than that of parent donepezil (IC50 = 7.20 × 10⁻² µM), and 14.1-fold weaker than 6-O-desmethyl donepezil (IC50 = 1.14 × 10⁻¹ µM) [1]. This quantification establishes donepezil N-oxide as the least potent AChE inhibitor among the four major pharmacologically active species.
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.61 µM |
| Comparator Or Baseline | Donepezil: 7.20 × 10⁻² µM (0.072 µM); 6-O-desmethyl donepezil: 1.14 × 10⁻¹ µM (0.114 µM); 5-O-desmethyl donepezil: 4.03 × 10⁻¹ µM (0.403 µM) |
| Quantified Difference | DNox is 22.4-fold weaker than parent donepezil; 14.1-fold weaker than 6-DDPZ; 4.0-fold weaker than 5-DDPZ |
| Conditions | Rat brain homogenate; in vitro AChE inhibition assay |
Why This Matters
Procurement of donepezil N-oxide for pharmacological studies requires awareness that its AChE inhibitory contribution is quantitatively minor relative to parent drug and 6-DDPZ, directly informing experimental design for target engagement studies.
- [1] Zhao J, Ren T, Yang M, Zhang Y, Wang Q, Zuo Z. Reduced systemic exposure and brain uptake of donepezil in rats with scopolamine-induced cognitive impairment. Xenobiotica. 2020;50(4):389-400. View Source
